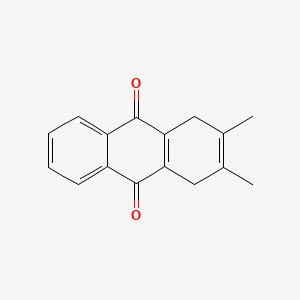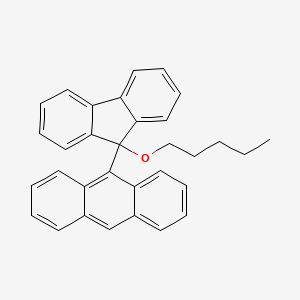
4-(1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine is a complex organic compound that features a morpholine ring, a cyclopropyl group, and a boronic ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine typically involves multiple steps:
Formation of the Boronic Ester: The boronic ester group can be introduced via a reaction between pinacol and a boronic acid derivative under anhydrous conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be added through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Morpholine Ring Formation: The morpholine ring is typically formed through a nucleophilic substitution reaction involving an amine and an epoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, aryl or vinyl halides.
Major Products
Oxidation: Oxidized derivatives of the morpholine ring or the cyclopropyl group.
Reduction: Reduced forms of the compound, potentially altering the boronic ester group.
Substitution: Coupled products from Suzuki-Miyaura reactions, forming new carbon-carbon bonds.
科学的研究の応用
4-(1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicine: Research into its use as a precursor for pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties, such as in the development of organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action for 4-(1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine largely depends on its application:
Suzuki-Miyaura Coupling: The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming a new carbon-carbon bond.
Enzyme Inhibition: If used as an enzyme inhibitor, the compound may interact with the active site of the enzyme, blocking its activity and preventing substrate binding.
類似化合物との比較
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester group but different functional groups.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the morpholine or cyclopropyl groups.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic ester with different substituents.
Uniqueness
4-(1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)morpholine is unique due to its combination of a morpholine ring, a cyclopropyl group, and a boronic ester. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C19H28BNO3 |
|---|---|
分子量 |
329.2 g/mol |
IUPAC名 |
4-[1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]morpholine |
InChI |
InChI=1S/C19H28BNO3/c1-17(2)18(3,4)24-20(23-17)16-7-5-6-15(14-16)19(8-9-19)21-10-12-22-13-11-21/h5-7,14H,8-13H2,1-4H3 |
InChIキー |
MBYINUPZHBFAPT-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,4'-Bipyridin]-5-amine, N-(3-nitrophenyl)-](/img/structure/B15250682.png)
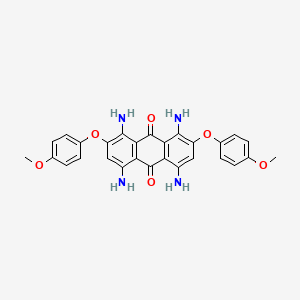
![6,6-Dimethoxyspiro[3.3]heptane-2-carboxylicacid](/img/structure/B15250694.png)
![(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid](/img/structure/B15250705.png)
![1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone](/img/structure/B15250710.png)
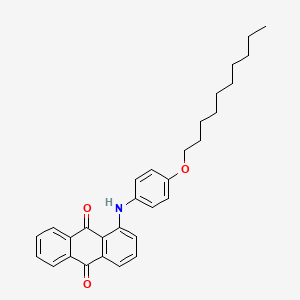
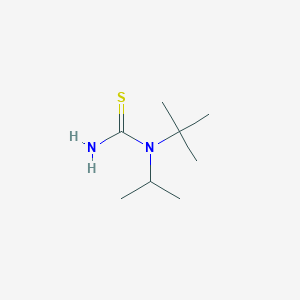
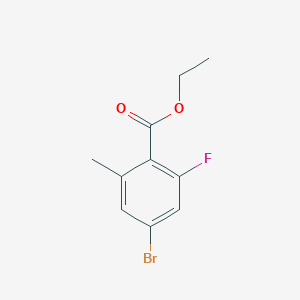
![2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid](/img/structure/B15250748.png)
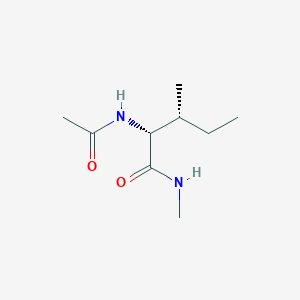
![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)
